(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol is an organic compound classified as an alcohol. It features a phenyl ring substituted with a 3-methylbutoxy group and an ethan-1-ol moiety. This compound is characterized by its unique structure, which imparts specific steric and electronic properties, making it of interest in various scientific applications. The molecular formula for this compound is C13H20O2, and it has a molecular weight of 208.30 g/mol.
The synthesis of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanol typically involves several key steps:
In an industrial setting, large-scale production may utilize batch or continuous flow processes. Automated reactors and advanced purification systems are implemented to enhance efficiency and reduce costs.
The molecular structure of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanol can be represented using various notations:
The compound's stereochemistry is indicated by the (1S) designation, reflecting its specific spatial arrangement around the chiral center.
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol can undergo various chemical reactions:
Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents typically used are lithium aluminum hydride and sodium borohydride. Electrophilic aromatic substitutions often require catalysts like sulfuric acid or aluminum chloride.
The mechanism of action for (1S)-1-[4-(3-methylbutoxy)phenyl]ethanol involves its interactions at the molecular level, particularly through its hydroxyl group, which can participate in hydrogen bonding and other intermolecular interactions. This capability allows it to engage in various biochemical pathways, potentially influencing enzyme activity and receptor interactions in biological systems.
| Property | Data |
|---|---|
| Molecular Formula | C13H20O2 |
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | (1S)-1-[4-(3-methylbutoxy)phenyl]ethanol |
| InChI Key | MUBJYLDXTRJLCL-NSHDSACASA-N |
| Canonical SMILES | CC(C)CCOC1=CC=C(C=C1)C(C)O |
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol has several scientific applications:
This compound's unique structure and properties make it a valuable subject of study across multiple scientific disciplines.
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.: